1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-amino-pyrimidine with potassium hydroxide in methanol. The reaction proceeds at ambient temperature for 30 hours, followed by the addition of water and stirring for an additional hour .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine core with two chlorine atoms, an acetyl group, and an imidazole ring attached. The detailed structure can be visualized using the chemical diagram .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by El-Kalyoubi, Agili, and Youssif (2015) explored the synthesis of several fused imidazolopyrimidines with potential antimicrobial activity. These compounds were created through a process involving nitrosation, reduction, and condensation with different aromatic aldehydes, leading to the formation of Schiff’s bases and their subsequent dehydrocyclization. The synthesized compounds were screened for antimicrobial activity, demonstrating their potential use in fighting microbial infections (El-Kalyoubi, Agili, & Youssif, 2015).
Antiviral Activity
Attaby, Elghandour, Ali, and Ibrahem (2006) reported on the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, which were evaluated for their antiviral activity against HSV1 and HAV-MBB. This study highlights the potential application of these compounds in developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Synthesis and Biological Evaluation
Sawant, Patil, and Baravkar (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles with antibacterial and antifungal properties. Starting from various aromatic acetic acids, they prepared a series of compounds and evaluated their microbial activity, indicating their potential as antimicrobial agents (Sawant, Patil, & Baravkar, 2011).
Chemical Characterisation and Heterocycle Formation
Mabkhot, Al-Majid, and Alamary (2011) discussed the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives. Their work involves the treatment of specific ethanones with dimethylformamide dimethyl acetal, leading to the formation of heterocycles like bis-pyrimidine, bis-pyrazole, and others, showcasing the versatility of these compounds in creating pharmacologically relevant heterocycles (Mabkhot, Al-Majid, & Alamary, 2011).
Environmental and Analytical Applications
You, Song, Fu, Sun, Xia, Li, and Suo (2010) developed a dual-sensitive probe based on 1-imidazole-2-(5-benzoacridine)-ethanone for the detection of free amines in environmental water. This work demonstrates an innovative application in environmental analysis, highlighting the compound's utility in sensitive and specific detection methods (You et al., 2010).
Properties
IUPAC Name |
1-[2-[(4,6-dichloro-2-methylpyrimidin-5-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N5O/c1-5-14-8(11)7(9(12)15-5)16-10-13-3-4-17(10)6(2)18/h3-4H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZQCBUTUCGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75438-54-9 |
Source
|
Record name | 1-acetyl-N-(4,6-dichloro-2-methyl-5-pyrimidinyl)-4,5-dihydro-1H-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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